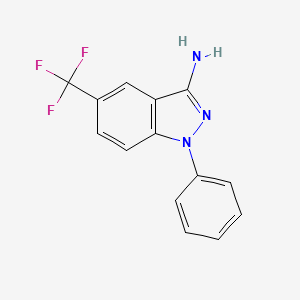

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

61272-73-9 |

|---|---|

Molecular Formula |

C14H10F3N3 |

Molecular Weight |

277.24 g/mol |

IUPAC Name |

1-phenyl-5-(trifluoromethyl)indazol-3-amine |

InChI |

InChI=1S/C14H10F3N3/c15-14(16,17)9-6-7-12-11(8-9)13(18)19-20(12)10-4-2-1-3-5-10/h1-8H,(H2,18,19) |

InChI Key |

CUZGDQDDWMGHBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N |

Origin of Product |

United States |

Preparation Methods

Substituted Benzonitrile Precursors

The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzonitrile, where the fluorine at position 2 acts as a leaving group during cyclization. Reaction with phenylhydrazine under reflux in ethanol facilitates nucleophilic attack at the nitrile group, followed by intramolecular cyclization to form the indazole core. This one-pot method directly installs the phenyl group at N-1 and the trifluoromethyl (CF₃) group at position 5.

Key Reaction Conditions

-

Solvent: Ethanol or methanol

-

Temperature: 80–100°C

Post-Cyclization Functionalization Strategies

For cases where direct cyclocondensation is impractical, stepwise functionalization of pre-formed indazole intermediates offers an alternative pathway.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

If the indazole core lacks the phenyl group at N-1, Suzuki coupling can introduce aryl substituents. For example, 5-(trifluoromethyl)-1H-indazol-3-amine undergoes palladium-catalyzed coupling with phenylboronic acid to install the phenyl group.

Optimized Parameters

Trifluoromethylation via Nucleophilic Substitution

When the indazole core lacks the CF₃ group, late-stage trifluoromethylation becomes necessary. Halogenated intermediates (e.g., 5-bromo-1H-indazol-3-amine) react with trifluoromethyl copper(I) reagents under Ullmann conditions to replace bromine with CF₃.

Representative Protocol

-

Reagent: CF₃Cu (1.2 equiv)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMF at 120°C

Alternative Routes via Pyrimidoindazole Intermediates

Recent advances in fused heterocycle synthesis provide additional pathways. Trifluoromethylated pyrimido[1,2-b]indazol-4-ones, derived from 3-aminoindazole and ethyl 4,4,4-trifluoroacetoacetate, serve as precursors. Chlorination with POCl₃ followed by Suzuki coupling introduces aryl groups at position 4, though this route requires subsequent ring-opening to access the target indazole.

Critical Analysis of Methodologies

Direct Cyclocondensation vs. Stepwise Functionalization

Catalytic System Efficiency

Palladium-based catalysts (e.g., PdCl₂(dppf)₂) outperform rhodium complexes in Suzuki couplings for aryl group installation, offering shorter reaction times and higher reproducibility.

Analytical and Spectroscopic Characterization

Successful synthesis requires rigorous validation via:

Chemical Reactions Analysis

1.1. Hydrazine-Mediated Cyclization

A common approach involves reacting arylhydrazines with ketones or aldehydes to form hydrazones, followed by cyclization. For example:

-

Step 1 : Formation of hydrazones from arylhydrazines and ketones.

-

Step 2 : Cyclization via intramolecular C-H amination (e.g., using PIFA as an oxidant) .

-

Step 3 : Functionalization at the 3-position with amines, such as via nucleophilic substitution or coupling reactions.

1.2. Metal-Free C-H Amination

Direct aryl C-H amination of diaryl ketone hydrazones using iodine and potassium iodide has been reported . This method avoids metal catalysts and offers good functional group tolerance, which is critical for introducing trifluoromethyl groups.

2.1. Trifluoromethyl Group Installation

The trifluoromethyl group (CF₃) is typically added via:

-

Electrophilic substitution : Using trifluoromethylating agents (e.g., trifluoromethyl iodide) under catalytic conditions.

-

Cross-coupling reactions : Suzuki coupling with trifluoromethylboronic acids, as seen in analogous indazole derivatives .

2.2. Phenyl Group Incorporation

The phenyl substituent at the 1-position is often introduced via:

-

Ullmann-type coupling : Reaction of aryl halides with indazole precursors in the presence of copper catalysts .

-

Suzuki coupling : Cross-coupling of arylboronic acids with halogenated indazoles .

Functionalization at the 3-Amino Position

The amino group at position 3 undergoes further derivatization to enhance bioactivity:

3.1. Amide Formation

Reaction with isocyanates or carbamoyl chlorides yields urea or carbamate derivatives. For example:

-

Step 1 : Treatment of the amine with 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene to form a carboxamide .

-

Step 2 : Optimization of substituents (e.g., morpholine groups) to improve kinase inhibition .

3.2. Alkylation/Reduction

The amine can be alkylated or reduced to secondary amines, though this may diminish bioactivity in kinase-targeting applications .

Key Reaction Mechanisms

| Reaction Type | Mechanism | Catalyst/Oxidant | Advantages |

|---|---|---|---|

| C-H Amination | Oxidative cyclization of hydrazones to form indazole | PIFA, iodine/KI | Metal-free, high yields |

| Suzuki Coupling | Cross-coupling of arylboronic acids with halogenated indazoles | Pd catalysts | High functional group tolerance |

| Ullmann Coupling | Copper-mediated coupling of aryl halides and indazoles | Cu catalysts | Efficient for aryl group introduction |

| Carbamoyl Azide Reaction | Thermal decomposition of carbamoyl azides to form indazoles | Heat (reflux) | Scalable, avoids sensitive reagents |

Physical and Spectroscopic Data

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1H-indazole derivatives, including 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine, as promising anticancer agents. The compound has been tested against various human cancer cell lines, demonstrating notable antiproliferative effects.

Case Study: Antitumor Activity Against Cancer Cell Lines

A comprehensive study evaluated the inhibitory activities of synthesized indazole derivatives against several human cancer cell lines, including:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 (Leukemia) | 5.15 | High (33.2 in HEK-293) |

| A549 (Lung) | Moderate | Not specified |

| PC-3 (Prostate) | Moderate | Not specified |

| Hep-G2 (Liver) | Moderate | Not specified |

The most promising derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong activity with a favorable selectivity profile against normal cells . The mechanism of action appears to involve the induction of apoptosis and modulation of critical pathways such as the p53/MDM2 pathway .

Structure-Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial for optimizing the efficacy of indazole derivatives.

Key Findings from SAR Studies

- Substituent Effects : The introduction of different substituents at the C-5 position significantly influenced the inhibitory activity against K562 cells. For example, replacing a 3-fluorophenyl group with a 4-methoxyphenyl group reduced activity by 2–10 fold .

- Hybridization Strategies : The synthesis of compounds through molecular hybridization has been shown to enhance activity by allowing exploration of multiple targets within kinases, leading to increased biological activity .

Other Therapeutic Applications

Beyond oncology, indazole derivatives have shown promise in other therapeutic areas:

Antimicrobial Activity

Indazole compounds have also been investigated for their antibacterial properties. A study reported that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli:

| Compound | Zone of Inhibition (mm) | Tested Bacteria |

|---|---|---|

| Compound A | 17 | S. aureus |

| Compound B | 19 | E. coli |

These findings suggest that modifications to the indazole scaffold can lead to compounds with dual anticancer and antimicrobial properties .

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or disruption of microbial cell walls. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of indazol-3-amine derivatives are highly sensitive to substitutions on the indazole ring and the amine group. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Bioactivity Data

Key Observations

Position 1 Substitutions: The phenyl group in this compound enhances aromatic interactions compared to methyl (as in 3-Amino-1-methyl-5-CF₃-indazole ) or cyclopentyl (compound 41a ). Bulky groups like cyclopentyl may reduce solubility but improve target specificity.

Position 5 Trifluoromethyl Group :

- The -CF₃ group is a consistent feature across analogs, contributing to electron-withdrawing effects and metabolic stability. Its presence in both indazole and pyrazole derivatives (e.g., 8T7 ) underscores its importance in optimizing pharmacokinetics.

Amine Modifications :

- The free -NH₂ in 5-(trifluoromethyl)-1H-indazol-3-amine allows for hydrogen bonding, while N-alkylation (e.g., compound 41m’s 4-methoxybenzyl group ) may alter membrane permeability or target engagement.

- In FGFR inhibitors (e.g., compound 99 ), the N-ethylpiperazine group significantly enhances enzyme inhibition (IC₅₀ = 2.9 nM), highlighting the role of amine substituents in potency.

Biological Activity Trends :

- Indazole derivatives generally show higher kinase inhibition (e.g., FGFR1 IC₅₀ = 2.9 nM ) compared to pyrazole analogs, likely due to the indazole’s rigid structure and dual hydrogen-bonding sites.

- Substituents at position 6 (e.g., 3-methoxyphenyl in compound 98 ) demonstrate that peripheral modifications can fine-tune activity without altering core pharmacophores.

Biological Activity

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. Notably, it has been identified as a potent inhibitor of the fibroblast growth factor receptor 1 (FGFR1) with an IC50 value as low as 15.0 nM, indicating strong enzymatic inhibition . The compound's ability to inhibit FGFR1 is critical since aberrant FGFR signaling is implicated in various cancers.

Inhibition Profiles

The following table summarizes the IC50 values for this compound against different targets:

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indazole scaffold can significantly enhance biological activity. For instance, the introduction of various substituents at different positions on the phenyl ring has been shown to affect both the potency and selectivity of the compound against various kinases .

Key Findings:

- Trifluoromethyl Group : Enhances binding affinity and cellular uptake.

- Substituent Variability : Different substituents can either increase or decrease activity against specific kinases, highlighting the importance of careful structural optimization.

Case Studies

Several studies have evaluated the anticancer potential of this compound in vitro and in vivo:

- In Vitro Studies : In assays using various cancer cell lines, this compound demonstrated significant anti-proliferative effects. For example, it showed an IC50 value of 5.15 µM against K562 leukemia cells, with a selectivity index favoring normal cells (IC50 = 33.2 µM) .

- In Vivo Studies : Preclinical models have indicated that derivatives of indazole compounds can effectively delay tumor growth without significant toxicity to normal tissues .

Q & A

What are the standard synthetic routes for 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine?

Basic

The compound is typically synthesized via divergent pathways involving cyclization of intermediates. A common method involves the oxidant-controlled reaction of an enone intermediate with 1H-indazol-3-amine. For example, using hydrogen peroxide or tert-butyl hydroperoxide as oxidants can selectively yield fused pyrimidoindazole derivatives . Another approach employs manganese-catalyzed dehydrogenative coupling to form indazole scaffolds, with purification via column chromatography .

How can reaction conditions be optimized to improve synthetic yield?

Advanced

Optimization requires adjusting oxidants, catalysts, and temperature. For divergent synthesis, switching from H₂O₂ to TBHP increases regioselectivity due to differing oxidative capacities . Catalyst screening (e.g., Mn(I) complexes) enhances efficiency in coupling reactions, while microwave-assisted synthesis reduces reaction time and improves purity . Solvent polarity and stoichiometric ratios of intermediates should also be systematically varied, monitored by HPLC or TLC.

What spectroscopic and crystallographic techniques validate the compound’s structure?

Basic

1H/13C NMR confirms substituent positions and purity. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure, with emphasis on planar geometry of the indazole core and phenyl ring dihedral angles . Mass spectrometry (HRMS) verifies molecular weight.

How are contradictions in crystallographic data resolved?

Advanced

Contradictions arise from twinning or disorder in crystals. Use SHELXD for phase determination and SHELXE for density modification to address ambiguities . High-resolution data (d-spacing < 0.8 Å) and twin refinement (via TWIN/BASF commands) improve accuracy. Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) resolves discrepancies.

Which biological targets are associated with this compound?

Basic

The indazole scaffold shows potent inhibition of tyrosine kinases (e.g., FGFR1–4, VEGFR-2) via ATP-binding domain interactions. Derivatives exhibit nanomolar IC₅₀ values against FGFR4 in hepatocellular carcinoma models .

How can multi-target kinase inhibitors be designed from this scaffold?

Advanced

Structure-activity relationship (SAR) studies guide substituent modifications. Docking simulations (e.g., AutoDock Vina) identify key interactions: the 3-amine group forms hydrogen bonds with Asp1046 (VEGFR-2) or Glu885 (Tie-2) . Introducing urea or sulfonamide groups enhances dual FGFR/HDAC inhibition. Pharmacophore modeling balances steric bulk and hydrophobicity for selectivity.

What safety protocols are recommended for handling synthetic waste?

Basic

Waste containing trifluoromethyl or aromatic groups must be segregated, stored in labeled containers, and disposed via licensed hazardous waste facilities. Neutralize acidic byproducts before disposal . Use fume hoods and PPE to minimize exposure.

How is enantiomeric purity ensured during synthesis?

Advanced

Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers. Asymmetric catalysis (e.g., Ru-BINAP complexes) induces stereoselectivity in cyclization steps. Circular dichroism (CD) spectroscopy confirms absolute configuration.

What computational tools predict metabolic stability?

Advanced

ADMET predictors (e.g., SwissADME) analyze logP, CYP450 metabolism, and solubility. Molecular dynamics simulations (AMBER/CHARMM) assess binding to hepatic enzymes. Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .

How are tautomeric forms characterized in solution?

Advanced

Variable-temperature NMR (VT-NMR) detects tautomeric equilibria (e.g., 1H-indazol-3-amine vs. 1H-indazol-5-amine). DFT calculations (Gaussian 09) compare relative energies of tautomers. Solvent polarity (DMSO vs. CDCl₃) shifts equilibrium, validated by NOE correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.